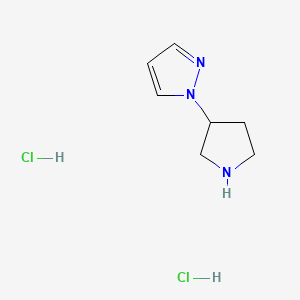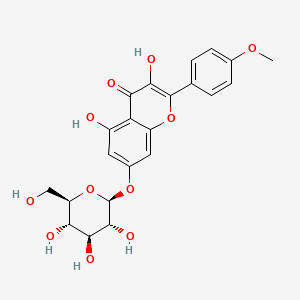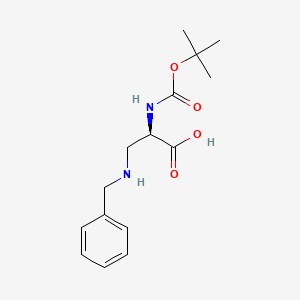
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the reaction of pyrrolidine with pyrazole under specific conditions. One common method involves the use of enaminones and hydrazines in the presence of a catalyst such as iodine. The reaction proceeds through a cascade mechanism, resulting in the formation of the pyrazole ring . Industrial production methods may involve bulk synthesis and custom synthesis processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can be compared with other similar compounds, such as:
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole: This compound has similar structural features but differs in the substitution pattern on the pyrazole ring.
1-(Pyrrolidin-3-yl)-1H-pyrazole: This compound lacks the dihydrochloride salt form, which may affect its solubility and reactivity.
Eigenschaften
CAS-Nummer |
1242339-08-7 |
|---|---|
Molekularformel |
C7H12ClN3 |
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
1-pyrrolidin-3-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-9-10(5-1)7-2-4-8-6-7;/h1,3,5,7-8H,2,4,6H2;1H |
InChI-Schlüssel |
NTSWFLOEQVDSJQ-UHFFFAOYSA-N |
SMILES |
C1CNCC1N2C=CC=N2.Cl.Cl |
Kanonische SMILES |
C1CNCC1N2C=CC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)


![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)
![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)
![(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid](/img/structure/B572307.png)
![(2S)-2-[[(tert-Butyldimethylsilyl)oxy]bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B572310.png)

![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)


![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)


